molecular formula C16H12ClFN2OS B2910502 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-95-2

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2910502
CAS No.: 422526-95-2
M. Wt: 334.79
InChI Key: XJOYSGHFWIIJLH-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, substituted with a 4-chlorophenyl group, a fluorine atom, and a sulfanylidene group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-4-chlorobenzophenone and 2-fluorobenzoyl chloride.

    Formation of Quinazolinone Core: The 2-amino-4-chlorobenzophenone undergoes cyclization with 2-fluorobenzoyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the quinazolinone core.

    Introduction of Sulfanylidene Group: The quinazolinone intermediate is then treated with a sulfurizing agent, such as Lawesson’s reagent, to introduce the sulfanylidene group at the 2-position.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the sulfanylidene group, forming the corresponding thiol or thioether, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it may interact with proteases, leading to the inhibition of protein degradation processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-fluoroquinazolinone: Lacks the sulfanylidene group and has different biological activity.

    6-fluoro-2-sulfanylidenequinazolinone: Similar structure but without the 4-chlorophenyl group.

    2-(4-chlorophenyl)ethylquinazolinone: Lacks the fluorine and sulfanylidene groups.

Uniqueness

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity

Biological Activity

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented structurally as follows:

C17H15ClFN2S\text{C}_{17}\text{H}_{15}\text{Cl}\text{F}\text{N}_2\text{S}

This structure includes:

  • A quinazolinone core
  • A chlorophenyl substituent
  • A fluorine atom
  • A sulfanylidene group

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In a study involving various quinazolinone analogs, it was found that compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cells. The IC50 values for the most potent analogs ranged from 10 μM to 12 μM, indicating effective inhibition of cell growth in a dose-dependent manner .

Antimicrobial Activity

Quinazolinones have also been studied for their antibacterial properties. For instance, certain derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. The compound's ability to synergize with existing antibiotics enhances its potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant activity of quinazolinone derivatives is another area of interest. Studies have demonstrated that compounds with specific substituents at the 2-position of the quinazolinone scaffold exhibit enhanced antioxidant properties. The presence of hydroxyl groups and ethylene linkers has been correlated with increased radical scavenging activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinones. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine and fluorine) at specific positions enhances anticancer and antimicrobial activities.
  • Linker Length : Variations in the length and type of linkers connecting the quinazolinone core to aromatic rings can significantly impact biological efficacy.

Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 ValuesMechanism of Action
AnticancerMCF-710 μMCell cycle arrest and apoptosis induction
HT-2912 μMInhibition of proliferation
PC310 μMInduction of apoptosis
AntimicrobialMRSASynergistic effect with TZPInhibition of cell wall synthesis
AntioxidantVariousVariesRadical scavenging

Case Studies

  • Cytotoxicity Evaluation : A series of quinazolinones were synthesized and tested against various cancer cell lines. Among them, compounds similar to this compound exhibited notable cytotoxicity, highlighting the importance of structural modifications in enhancing efficacy .
  • Antibacterial Synergy : In a model study, a specific quinazolinone derivative was found to enhance the effectiveness of piperacillin-tazobactam against MRSA, showcasing its potential in combination therapies .

Properties

CAS No.

422526-95-2

Molecular Formula

C16H12ClFN2OS

Molecular Weight

334.79

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H12ClFN2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-9-12(18)5-6-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22)

InChI Key

XJOYSGHFWIIJLH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl

solubility

not available

Origin of Product

United States

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